Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure features:
- Position 4: A 3,4-dimethoxyphenyl group (C₈H₉O₂), enhancing lipophilicity and electron-donating properties.
- Position 3: An ethyl ester (C₂H₅O₂), critical for solubility and metabolic stability.
The molecular formula is estimated as C₂₂H₂₇N₂O₆S (molecular weight ~465.5 g/mol).
Properties
Molecular Formula |
C21H26N2O6S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O6S/c1-4-29-21(25)19-15(14-5-6-16(26-2)17(11-14)27-3)13-30-20(19)22-18(24)12-23-7-9-28-10-8-23/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,22,24) |
InChI Key |
SAAZQVVLZYUJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The morpholin-4-ylacetyl group is then attached through an amide bond formation. Finally, the ethyl ester is introduced to complete the synthesis. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility: The morpholin-4-ylacetyl group in the target compound improves water solubility compared to the 4-methoxybenzoyl group in or the cyclohexyl group in . Nitro () and cyano () substituents reduce solubility due to electron withdrawal and increased crystallinity.
Electronic and Steric Influences :
- Methoxy groups (target, ) donate electrons, stabilizing the thiophene ring, while nitro () and chloro () groups destabilize it.
- The morpholine moiety’s steric bulk (target) may hinder interactions compared to planar benzoyl groups ().
Biological Implications: Morpholine and ester groups (target) are metabolically stable, whereas amino groups () may undergo rapid oxidation or conjugation. Cyanoacetyl () and nitrobenzoyl () groups could confer cytotoxicity, limiting therapeutic utility compared to the target’s safer profile.
Synthetic Routes :
- Similar Suzuki coupling or amidation strategies are used across these compounds (e.g., boronic acid cross-coupling in , zinc chloride-mediated cyclization in ).
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